molecular formula C15H12O2 B14484952 1-(Dibenzo[b,d]furan-2-yl)propan-1-one CAS No. 67174-33-8

1-(Dibenzo[b,d]furan-2-yl)propan-1-one

Cat. No.: B14484952
CAS No.: 67174-33-8
M. Wt: 224.25 g/mol
InChI Key: NHWLUPAVZDJYLG-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67174-33-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-dibenzofuran-2-ylpropan-1-one

InChI

InChI=1S/C15H12O2/c1-2-13(16)10-7-8-15-12(9-10)11-5-3-4-6-14(11)17-15/h3-9H,2H2,1H3

InChI Key

NHWLUPAVZDJYLG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

Significance of the Dibenzofuran Scaffold in Organic Synthesis and Materials Science

The dibenzofuran (B1670420) scaffold, a fused three-ring system, is a cornerstone in the fields of organic synthesis and materials science. Its prevalence in numerous natural products and biologically active compounds underscores its importance. Derivatives of dibenzofuran have demonstrated a wide array of pharmaceutical properties, including antitumor, anti-inflammatory, and antioxidant activities. nih.govnih.gov This biological relevance has spurred the development of diverse synthetic methodologies aimed at constructing and functionalizing the dibenzofuran core.

In the realm of materials science, the planar and electron-rich nature of the dibenzofuran unit makes it an attractive building block for organic electronic materials. Its incorporation into polymers and small molecules has been explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigidity and thermal stability of the dibenzofuran scaffold contribute to the desirable morphological and electronic properties of these materials.

Structural Context of the Propan 1 One Moiety Within Dibenzofuran Derivatives

In the context of medicinal chemistry, the presence of an activated ketone group can be a key pharmacophoric element. For instance, in some enzyme inhibitors, a propan-2-one partial structure has been shown to form covalent bonds with serine residues in the active site of enzymes. nih.gov While 1-(Dibenzo[b,d]furan-2-yl)propan-1-one contains a propan-1-one group, the reactivity of the carbonyl group is a crucial aspect for potential biological activity. The ethyl group attached to the carbonyl can also influence the steric and electronic environment, potentially modulating the compound's interaction with biological targets.

Research Trajectories and Scope for 1 Dibenzo B,d Furan 2 Yl Propan 1 One

Given the established significance of its constituent parts, the research trajectories for 1-(Dibenzo[b,d]furan-2-yl)propan-1-one are multifaceted. A primary area of investigation would be the exploration of its synthesis. Drawing from established methods for the synthesis of other dibenzofuran (B1670420) and benzofuran (B130515) derivatives, researchers can devise efficient synthetic routes to access this specific compound and its analogues. nih.gov

Further research is anticipated in the evaluation of its biological activities. Based on the known properties of dibenzofuran derivatives, this compound could be screened for anticancer, anti-inflammatory, or antimicrobial properties. The propan-1-one moiety offers a handle for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced biological profiles.

In materials science, the compound could be investigated as a building block for novel organic materials. The interplay between the rigid dibenzofuran core and the more flexible propan-1-one side chain could lead to materials with unique self-assembly properties and electronic characteristics. Its potential as a component in organic semiconductors or as a host material in phosphorescent OLEDs warrants exploration.

The table below summarizes the key properties and potential research areas for this compound.

PropertyDescriptionPotential Research Area
Molecular Formula C15H12O2Synthesis and structural characterization
Core Structure DibenzofuranDevelopment of novel organic electronic materials
Functional Group Propan-1-oneInvestigation of biological activity (e.g., enzyme inhibition)
Potential Applications Medicinal Chemistry, Materials ScienceDrug discovery, Organic electronics

Synthetic Methodologies for this compound and its Structural Analogs

The synthesis of this compound, a compound of interest in medicinal and materials chemistry, involves a two-part strategy: the initial construction of the core dibenzofuran heterocyclic system, followed by the introduction of the propan-1-one side chain onto this scaffold. A variety of synthetic routes have been developed for the dibenzofuran core, leveraging advances in transition-metal-catalyzed cross-coupling and cyclization reactions. The subsequent functionalization typically relies on classic electrophilic aromatic substitution.

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

While the molecular weight can be calculated, experimental mass spectrometry data, including the parent molecular ion peak and the characteristic fragmentation pattern under ionization, have not been found in the searched literature.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Specific experimentally determined frequencies for key vibrational modes, such as the carbonyl (C=O) stretch of the propanone group and the C-O-C stretches of the furan (B31954) ring, are not available.

Electronic Absorption and Emission Spectroscopy: Photophysical Properties

Information regarding the ultraviolet-visible (UV-Vis) absorption maxima, molar absorptivity, and any fluorescent emission properties of the compound is not present in the available literature.

Further research or de novo synthesis and characterization of 1-(Dibenzo[b,d]furan-2-yl)propan-1-one would be required to generate the data necessary to fulfill the requested detailed analysis.

UV-Vis Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides insights into its electronic transitions. For aromatic ketones like this compound, the spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions. The dibenzofuran (B1670420) moiety, a rigid and planar aromatic system, contributes significantly to the absorption profile.

Studies on analogous dibenzofuran derivatives reveal characteristic absorption bands in the UV region. For instance, dibenzofuran itself exhibits absorption maxima around 285, 295, and 305 nm. The introduction of an acyl group, such as the propanoyl group in the target molecule, is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system. The carbonyl group's non-bonding electrons (n-electrons) can also participate in n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths compared to the intense π → π* transitions.

Compound FamilyTypical Absorption Maxima (λmax)Molar Extinction Coefficient (ε)
Dibenzofurans280 - 310 nmHigh (π → π*)
Benzofuran (B130515) Ketones290 - 350 nmModerate to High
1-(Dibenzo[b,d]furan-2-yl)ethanone (B1296064) (Predicted)~290 - 340 nmNot Reported

Table 1: Representative UV-Vis Absorption Data for Dibenzofuran Derivatives. This table is illustrative and based on general characteristics of the compound class.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence spectroscopy are powerful tools to investigate the excited state properties of molecules. The emission characteristics are highly dependent on the molecular structure, rigidity, and the nature of the lowest excited singlet (S₁) and triplet (T₁) states.

The rigid structure of the dibenzofuran scaffold generally favors fluorescence, as it reduces non-radiative decay pathways. nih.gov Upon excitation, this compound is expected to exhibit fluorescence at wavelengths longer than its absorption maxima. The nature of the emitting state, whether it is a locally excited (LE) state or a charge transfer (CT) state, will influence the emission wavelength and intensity.

Phosphorescence, which arises from the radiative decay from the triplet state to the ground state, is also a possibility for dibenzofuran derivatives. This phenomenon is characterized by a longer lifetime compared to fluorescence and is typically observed at lower temperatures to minimize quenching. The presence of the carbonyl group can facilitate intersystem crossing (ISC) from the singlet to the triplet state, potentially leading to phosphorescence.

For some dibenzofuran-fused BODIPY dyes, dual emission has been observed, which was attributed to electronic non-adiabatic coupling between the S₂ and S₁ states. researchgate.net This highlights the complex photophysical behavior that can arise in dibenzofuran systems.

Spectroscopic PropertyExpected Characteristics for this compound
Fluorescence Emission at λ > 350 nm, influenced by solvent polarity.
Phosphorescence Potential for emission at longer wavelengths than fluorescence, especially at low temperatures.

Table 2: Predicted Emission Properties. These predictions are based on the general behavior of aromatic ketones and dibenzofuran derivatives.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

The quantum yield of dibenzofuran derivatives can be influenced by several factors, including the nature and position of substituents. Electron-donating or -withdrawing groups can alter the electronic structure and the rates of radiative and non-radiative decay processes. For instance, in a series of benzothiazole-difluoroborates, the fluorescence quantum yields were found to range from very low to nearly 100% depending on the substituents. rsc.org

For ketone derivatives of aromatic compounds, the quantum yield can be sensitive to the solvent polarity and the presence of quenching agents. In some cases, the introduction of a ketone group can lead to reduced quantum yields due to the promotion of intersystem crossing to the triplet state, which may then undergo non-radiative decay. However, the rigid dibenzofuran core is expected to counteract this effect to some extent.

While the specific quantum yield for this compound has not been reported in the reviewed literature, studies on similar structures provide a basis for estimation. For example, some dibenzofuran-containing dyes have exhibited fluorescence quantum yields ranging from 5.1% to 7.8%. researchgate.net

Compound TypeReported Fluorescence Quantum Yield (Φf)
Dibenzofuran-fused Dyes0.051 - 0.078 researchgate.net
Benzothiazole-difluoroboratesVariable (up to ~1.0) rsc.org
Keto-xanthene Dyes0.0031 - 0.013 nih.gov

Table 3: Comparative Fluorescence Quantum Yields. This table provides context from related classes of fluorescent molecules.

X-ray Crystallography for Solid-State Structure Determination (for dibenzofuran derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

For dibenzofuran derivatives, X-ray crystallography can confirm the planarity of the dibenzofuran core and reveal the conformation of the acyl substituent. The crystal packing, which is determined by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions, can also be elucidated. These interactions can significantly influence the solid-state photophysical properties.

While a crystal structure for this compound is not available in the surveyed literature, crystallographic data for other benzofuran and dibenzofuran derivatives have been reported. For example, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one has been determined, revealing a highly planar molecule. researchgate.net In another study, the X-ray structure of 1-benzofuran-2-carboxylic acid was reported, providing detailed geometric parameters. researchgate.net These studies demonstrate the utility of X-ray crystallography in confirming the structural features of this class of compounds.

Crystallographic ParameterTypical Values for Benzofuran Derivatives
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
Key Structural FeaturePlanar benzofuran ring system researchgate.netresearchgate.net

Table 4: Representative Crystallographic Data for Related Benzofuran Structures.

Computational Chemistry and Theoretical Modeling of 1 Dibenzo B,d Furan 2 Yl Propan 1 One

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netphyschemres.org DFT is a popular and versatile method, offering a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-(Dibenzo[b,d]furan-2-yl)propan-1-one. scribd.comscispace.com These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties based on the electron density.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. irjweb.comyoutube.comyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran (B1670420) ring system, while the LUMO would likely be distributed over the propanone moiety, particularly the carbonyl group, due to its electron-withdrawing nature. This distribution facilitates intramolecular charge transfer, which is key to the molecule's electronic properties. espublisher.com

Table 1. Hypothetical Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.45Indicates chemical stability and reactivity

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MESP map is plotted on the molecule's electron density surface, where different colors represent different potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. nih.gov For this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov These positive regions are generally found around hydrogen atoms. The MESP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and provides a guide to the molecule's reactive sites. mdpi.comresearchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. nih.gov By simulating spectroscopic properties, computational methods can aid in the characterization of new compounds and provide a deeper understanding of the relationship between molecular structure and spectral features.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using DFT methods, which compute the second derivatives of the energy with respect to atomic displacements to determine the harmonic vibrational frequencies. researchgate.net The resulting calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-O-C stretching of the furan (B31954) ring, aromatic C-H stretching, and various bending modes. Theoretical calculations often yield frequencies that are slightly higher than experimental values due to the neglect of anharmonicity; thus, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. nih.govresearchgate.net

Table 2. Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
Vibrational ModeCalculated Frequency (cm-1)Expected Experimental Region (cm-1)
C=O Stretch (Ketone)17151680-1700
Aromatic C=C Stretch16101580-1600
Asymmetric C-O-C Stretch (Furan)12551235-1250
Symmetric C-O-C Stretch (Furan)10901070-1090
Aromatic C-H Stretch31003050-3100

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). iastate.edusissa.it TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For a conjugated system like this compound, the electronic transitions are typically of the π → π* type, often corresponding to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. espublisher.com TD-DFT calculations can predict the λmax values for these transitions, providing insight into the molecule's color and photophysical properties. The choice of functional and basis set is critical for achieving accurate results that correlate well with experimental UV-Vis spectra. researchgate.net

Table 3. Hypothetical TD-DFT Calculated Electronic Transitions for this compound
Excitation Energy (eV)Wavelength λ (nm)Oscillator Strength (f)Major Contribution
3.883200.45HOMO → LUMO (π → π)
4.522740.28HOMO-1 → LUMO (π → π)
4.982490.51HOMO → LUMO+1 (π → π*)

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. vub.be For this compound, theoretical studies could investigate various reactions, such as oxidation of the furan ring, nucleophilic addition to the carbonyl group, or electrophilic substitution on the aromatic system.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. These theoretical investigations provide detailed mechanistic insights that are often difficult to obtain experimentally, helping to predict product formation and optimize reaction conditions. vub.be

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and how it might interact with biological macromolecules, such as proteins or nucleic acids.

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape can significantly influence its physical, chemical, and biological properties. The propan-1-one side chain of this compound introduces a degree of flexibility to the otherwise rigid dibenzofuran core. The rotation around the single bonds in this side chain allows the molecule to adopt various conformations. Identifying the most stable, low-energy conformations is crucial, as these are the most likely to be biologically relevant.

In a typical conformational analysis of a dibenzofuran derivative, computational methods would be employed to explore the potential energy surface of the molecule. mdpi.com This involves systematically changing the torsion angles of the flexible bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred spatial arrangement of the propan-1-one group relative to the dibenzofuran ring system.

Molecular dynamics simulations can further elucidate the dynamic behavior of this compound in a simulated biological environment, such as in a solvent or interacting with a target protein. A study on dibenzofuran and dibenzothiophene (B1670422) derivatives as inhibitors of matrix metalloproteinase-12 (MMP-12) utilized MD simulations to reveal stable and compact binding of these compounds at the active site of the enzyme. tandfonline.com Similarly, MD simulations of this compound could predict its binding stability and conformational changes upon interaction with a biological target.

Interactive Data Table: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionTypical Value/MethodRationale
Force Field A set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOSCommonly used force fields for organic molecules and biomolecules.
Solvent Model Representation of the solvent environment.TIP3P, SPC/EStandard water models for simulating aqueous environments.
Simulation Time The duration of the simulation.100 ns - 1 µsSufficient time to observe conformational changes and binding events.
Temperature The temperature at which the simulation is run.300 KTo mimic physiological conditions.
Pressure The pressure at which the simulation is run.1 atmTo mimic physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound has not been reported, studies on other dibenzofuran derivatives demonstrate the utility of this approach for this class of compounds.

QSAR models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with the observed biological activity. These descriptors can quantify various aspects of a molecule's structure, including its physicochemical, electronic, and steric properties.

A 3D-QSAR study on novel dibenzofuran derivatives as inhibitors of protein tyrosine phosphatase PTP-MEG2 identified key pharmacophoric features necessary for activity. nih.govnih.gov The generated pharmacophore model highlighted the importance of one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features for effective binding to the target protein. nih.govnih.gov This suggests that for this compound, the dibenzofuran moiety would likely contribute to hydrophobic and aromatic interactions, while the carbonyl oxygen of the propan-1-one side chain could act as a hydrogen bond acceptor.

In a hypothetical QSAR model for a series of compounds including this compound, the following structural features and their corresponding descriptors would be important to consider:

The Dibenzofuran Core: The planarity and aromaticity of this ring system are crucial for interactions such as π-π stacking with aromatic amino acid residues in a binding site. Descriptors related to shape, size, and electronic properties would be relevant.

The Propan-1-one Side Chain: The length, flexibility, and the presence of the carbonyl group are significant. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a critical interaction in many ligand-protein binding events. Descriptors such as the number of rotatable bonds and electronic properties of the carbonyl group would be important.

Interactive Data Table: Important Molecular Descriptors in a Hypothetical QSAR Study of this compound and its Analogs

Descriptor TypeSpecific DescriptorStructural Feature RepresentedPotential Impact on Activity
Electronic Dipole MomentThe overall polarity of the molecule.Influences solubility and interactions with polar residues in a binding site.
Steric Molecular VolumeThe size and shape of the molecule.Determines the fit within a binding pocket.
Hydrophobic LogPThe lipophilicity of the molecule.Affects membrane permeability and hydrophobic interactions with the target.
Topological Wiener IndexThe branching of the molecular skeleton.Relates to the overall shape and compactness of the molecule.
Quantum Chemical HOMO/LUMO EnergiesThe electron-donating and accepting capabilities.Important for understanding chemical reactivity and charge-transfer interactions.

By developing a robust QSAR model, it would be possible to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

Potential Applications and Functional Material Development Based on 1 Dibenzo B,d Furan 2 Yl Propan 1 One

Role as a Building Block in Organic Optoelectronic Materials

The rigid and planar structure of the dibenzofuran (B1670420) core, combined with its electronic characteristics, makes it an excellent candidate for incorporation into organic optoelectronic devices. The propanone functional group on 1-(Dibenzo[b,d]furan-2-yl)propan-1-one provides a reactive site for further molecular elaboration, allowing for the fine-tuning of electronic properties and the synthesis of sophisticated molecular architectures.

The dibenzofuran unit is a favored building block for host materials in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy (ET). researchgate.net A high triplet energy is crucial for host materials to prevent the back-transfer of energy from the phosphorescent emitter (guest) to the host, ensuring efficient light emission. Dibenzofuran derivatives have been successfully employed to create bipolar host materials, which possess both hole-transporting (p-type) and electron-transporting (n-type) capabilities, leading to a balanced charge injection and transport within the emissive layer of the OLED. researchgate.net

For instance, bipolar host materials have been synthesized by combining a dibenzofuran unit (as the p-type component) with an n-type unit like cyano-substituted fluorene. researchgate.net In such designs, the dibenzofuran moiety contributes to achieving high triplet energy levels (often > 2.95 eV) and good thermal stability. researchgate.netrsc.org The performance of OLEDs can be significantly influenced by the substitution position on the dibenzofuran core, affecting charge carrier mobility and device efficiency. researchgate.net

Derivatives of dibenzofuran have been utilized in high-efficiency blue and yellow PhOLEDs. For example, a yellow PhOLED employing a dibenzofuran-fluorene host material achieved a maximum external quantum efficiency (EQE) of 25.3%. researchgate.net Similarly, novel hole-blocking materials based on dibenzofuran dimers have been designed for blue PhOLEDs, resulting in devices with high efficiency and long operational lifetimes, with one such device showing a maximum EQE of 24.3%. rsc.org The incorporation of the this compound structure into such systems could offer a synthetic handle to create novel host and emitter materials with tailored electronic properties.

Table 1: Performance of OLEDs Incorporating Dibenzofuran-Based Host Materials

Host Material Derivative Emitter Type Max. Current Efficiency (cd/A) Max. External Quantum Efficiency (%) Color
7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) researchgate.net Yellow Phosphorescent 77.2 25.3 Yellow
6,6’-di(pyridine-3-yl)-2,2’-bidibenzo[b,d]furan (DBF-d-Py) rsc.org Blue Phosphorescent 44.3 24.3 Blue

This table presents data on various dibenzofuran derivatives to illustrate the potential of the core structure in OLED applications.

Dibenzofuran and its isomer, benzodifuran (BDF), are increasingly used as building blocks for conjugated polymers in organic solar cells (OSCs). nih.govresearchgate.net These materials are valued for their ability to form planar backbones, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. The oxygen atom in the furan (B31954) ring, compared to sulfur in the more common thiophene (B33073) derivatives, can lead to a higher degree of conjugation and a more planar structure. researchgate.net

Polymers based on benzodifuran have demonstrated high power conversion efficiencies (PCE) in solar cells. For example, a novel 2D BDF-based copolymer, PBDF-T1, was used to fabricate polymer solar cells that achieved a high PCE of 9.43% and a notable fill factor of 77.4%. nih.gov The design of such polymers often involves alternating an electron-rich donor unit (like BDF) with an electron-deficient acceptor unit to create a low bandgap material that can absorb a broad range of the solar spectrum. rsc.org

By functionalizing the dibenzofuran core of this compound, it is possible to synthesize novel donor or acceptor monomers. These monomers could then be polymerized to create active layer materials for organic photodetectors and solar cells, with the potential to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for optimal device performance.

The inherent fluorescence of many aromatic heterocyclic compounds makes them ideal candidates for the development of chemical sensors. Dibenzofuran derivatives can be functionalized to create probes that exhibit changes in their fluorescence properties upon binding with specific analytes, such as metal ions or thiophenols. nih.govresearchgate.net

For example, a fluorescent probe based on a dibenzo[a,c]phenazine (B1222753) core, which shares structural similarities with dibenzofuran, was developed for the fast and selective detection of thiophenols in water. nih.govresearchgate.net This probe demonstrated high sensitivity, a large Stokes shift (120 nm), and operated over a wide pH range. nih.govresearchgate.net The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the binding of an analyte to a receptor site on the probe modulates the fluorescence emission. ucsd.edu

The propanone group in this compound can be chemically modified to attach specific recognition sites (receptors) for target analytes. The dibenzofuran core would act as the fluorophore, providing the luminescent signal. This approach allows for the rational design of new fluorescent probes for environmental monitoring or biological imaging applications.

Application as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

This compound is a valuable intermediate in organic synthesis. The dibenzofuran nucleus is a core structure in numerous natural products and pharmaceutically active compounds. nih.govnih.gov The ketone functional group provides a reactive site for a wide array of chemical transformations, including:

Condensation reactions: To form larger conjugated systems or heterocyclic structures.

Reduction: To form the corresponding alcohol, which can be used in esterification or etherification reactions.

Alpha-functionalization: To introduce other functional groups adjacent to the carbonyl group.

Grignard and Wittig reactions: To form new carbon-carbon bonds, extending the molecular framework.

These transformations enable the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For instance, dibenzofuran derivatives are precursors to drugs like furobufen (B1674283) and have been investigated for their anticancer and antibacterial properties. nih.govekb.eg The versatility of the ketone group makes this compound a key starting material for building libraries of novel dibenzofuran-containing compounds for biological screening or materials development.

Advanced Materials for Specific Functions (e.g., supramolecular assemblies, copolymers)

The unique combination of a rigid, aromatic dibenzofuran unit and a flexible propanone side chain in this compound makes it a compelling building block for advanced materials like copolymers and supramolecular assemblies.

In copolymers , this compound can be converted into a monomer and polymerized with other comonomers to create materials with precisely controlled properties. For example, incorporating the rigid dibenzofuran unit into a flexible polymer backbone could lead to the formation of rod-coil block copolymers. msleelab.org These materials are known to self-assemble into well-defined nanostructures (e.g., lamellar, cylindrical, or spherical phases) due to the microphase separation between the incompatible rigid and flexible blocks. msleelab.org

In the realm of supramolecular chemistry , the dibenzofuran unit can participate in non-covalent interactions such as π-π stacking, while the ketone group can be used to introduce hydrogen bonding motifs. This allows for the design of molecules that self-assemble into ordered, functional architectures. tue.nl Such supramolecular assemblies are of interest for applications in sensing, catalysis, and the development of "smart" materials that respond to external stimuli.

Design Principles for Dibenzofuran-Containing Functional Molecules

The development of functional materials based on this compound is guided by several key design principles rooted in the inherent properties of the dibenzofuran core:

High Triplet Energy: The dibenzofuran unit possesses a high triplet energy level, making it an excellent choice for host materials in phosphorescent OLEDs, particularly for blue emitters which have high energy requirements. researchgate.net

Thermal and Chemical Stability: The fused aromatic ring system imparts significant thermal and chemical stability, which is crucial for the longevity and reliability of electronic devices.

Bipolar Character: While dibenzofuran itself has modest charge transport properties, it can be functionalized with electron-donating or electron-withdrawing groups to create bipolar materials with balanced hole and electron mobility. researchgate.net The position of substitution on the dibenzofuran ring is critical for tuning these transport properties.

Tunable Optoelectronic Properties: The electronic properties (HOMO/LUMO levels, bandgap, and emission wavelength) can be systematically tuned. This is achieved by extending the π-conjugation through coupling with other aromatic units or by introducing electron-donating or electron-withdrawing substituents. The propanone group on the title compound serves as a convenient anchor point for such modifications.

Structural Rigidity and Planarity: The rigid, planar nature of the dibenzofuran scaffold promotes ordered molecular packing in the solid state, which is beneficial for efficient charge transport in organic electronics. nih.govresearchgate.net

By leveraging these principles, researchers can rationally design and synthesize novel functional molecules derived from this compound with properties optimized for specific applications in optoelectronics, sensing, and advanced materials.

Q & A

Q. What are the challenges in characterizing thermally labile dibenzofuran derivatives?

  • Methodological Answer :
  • Low-Temperature Techniques : Acquire NMR spectra at 25°C or lower to prevent degradation .
  • Alternative Ionization : Use ESI-MS instead of EI-MS to avoid thermal decomposition during HRMS analysis .
  • Stabilization : Incorporate electron-donating groups (e.g., methoxy) to enhance thermal stability .

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